molecular formula C19H13F2N5O5 B2493039 N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052609-32-1

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2493039
CAS No.: 1052609-32-1
M. Wt: 429.34
InChI Key: GOEJWZSECZPHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that features a benzodioxole ring, a difluorophenyl group, and a pyrrolo[3,4-d][1,2,3]triazole moiety

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the benzodioxole ring, followed by the introduction of the difluorophenyl group and the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and controlled temperatures.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions.

    Reduction: The difluorophenyl group may participate in reduction reactions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and difluorophenyl sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxole ring and difluorophenyl group may interact with enzymes or receptors, modulating their activity. The pyrrolo[3,4-d][1,2,3]triazole core could play a role in binding to specific proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds include those with benzodioxole, difluorophenyl, or pyrrolo[3,4-d][1,2,3]triazole structures. For example:

    Benzodioxole derivatives: Compounds like 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.

    Difluorophenyl derivatives: Compounds containing the difluorophenyl group.

    Pyrrolo[3,4-d][1,2,3]triazole derivatives: Compounds with similar triazole cores. The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O5/c20-11-3-2-10(6-12(11)21)26-18(28)16-17(19(26)29)25(24-23-16)7-15(27)22-9-1-4-13-14(5-9)31-8-30-13/h1-6,16-17H,7-8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEJWZSECZPHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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